molecular formula C8H13NO2 B1383401 (4-Tert-butyl-1,3-oxazol-2-yl)methanol CAS No. 1783776-09-9

(4-Tert-butyl-1,3-oxazol-2-yl)methanol

Cat. No. B1383401
M. Wt: 155.19 g/mol
InChI Key: ZGOBTGZHSWTVAW-UHFFFAOYSA-N
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Description

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates that the compound contains a tert-butyl group attached to an oxazole ring, which in turn is attached to a methanol group .


Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 155.2 .

Scientific Research Applications

Industrial and Environmental Implications

  • Industrial Solvent and Fuel : Methanol is recognized for its increasing importance as an industrial feedstock and commonly used solvent. Its industrial applications are diverse, including uses in automotive fuels, solvents, antifreeze fluids, and cleaning products. The case of an industrial consultant exposed to methanol during tank cleaning highlights the compound's industrial significance and the need for safety measures during handling (Downie et al., 1992).

  • Environmental Biomonitoring : The synthetic fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) is widely used in various consumer products. A study on its metabolites in the urine of children and adolescents in Germany emphasizes the environmental and health monitoring aspects, with implications for exposure reduction and health safety (Murawski et al., 2020).

Medical and Toxicological Research

  • Treatment of Methanol Poisoning : The use of 4-methylpyrazole (4-MP), a potent inhibitor of alcohol dehydrogenase, is documented in the treatment of methanol poisoning. It's an alternative to traditional ethanol therapy, highlighting its relevance in clinical toxicology and emergency medicine (Baud et al., 1986).

  • Kinetics of Methanol and Ethanol : Studies on the interactions between 4-methylpyrazole and ethanol in humans provide valuable insights into the kinetics of these substances, essential for understanding their metabolic pathways and implications for treatments in cases of intoxication (Jacobsen et al., 1996).

  • Toxicokinetics in Humans : Research on the toxicokinetics of methyl tert-butyl ether (MTBE) and its metabolites in humans contributes to our understanding of exposure and risk assessment, relevant for occupational health and public safety (Nihlen et al., 1999).

Safety And Hazards

“(4-Tert-butyl-1,3-oxazol-2-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Oxazole derivatives, such as “(4-Tert-butyl-1,3-oxazol-2-yl)methanol”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name

(4-tert-butyl-1,3-oxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBTGZHSWTVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butyl-1,3-oxazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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